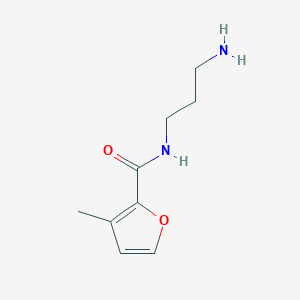

N-(3-aminopropyl)-3-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-3-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-3-6-13-8(7)9(12)11-5-2-4-10/h3,6H,2,4-5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVZRKHUXDCFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylfuran-2-Carbonyl Chloride

3-Methylfuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene at 40–60°C for 4–6 hours. The reaction is typically driven to completion by the evolution of HCl and SO₂ gases, with yields exceeding 85% after distillation.

Coupling with 1,3-Propanediamine

The acyl chloride intermediate is reacted with 1,3-propanediamine in a polar aprotic solvent such as ethyl acetate or dichloromethane. Triethylamine (TEA) is added to neutralize HCl, facilitating the nucleophilic attack of the primary amine on the carbonyl carbon. The reaction proceeds at 0–5°C to minimize side reactions, yielding the crude carboxamide after 2–3 hours. Subsequent purification via recrystallization from ethanol/water mixtures affords the free base in 70–75% purity, which is then treated with concentrated HCl in diethyl ether to form the hydrochloride salt.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethyl acetate or dichloromethane |

| Temperature | 0–5°C |

| Molar Ratio (Acyl chloride:Diamine) | 1:1.2 |

| Base | Triethylamine (1.5 eq) |

Carbonyldiimidazole (CDI)-Mediated Coupling

As an alternative to acyl chlorides, N,N′-carbonyldiimidazole (CDI) serves as a safer and moisture-tolerant coupling agent for amide bond formation. This method aligns with green chemistry principles highlighted in recent literature.

Activation of 3-Methylfuran-2-Carboxylic Acid

The carboxylic acid (1 eq) is reacted with CDI (1.2 eq) in tetrahydrofuran (THF) at room temperature for 1 hour, forming the imidazolide intermediate. This step avoids the hazardous handling of acyl chlorides and achieves near-quantitative conversion.

Aminolysis with 1,3-Propanediamine

The imidazolide is treated with 1,3-propanediamine (1.5 eq) in THF or aqueous buffer (pH 7–8) at 25°C for 12–24 hours. The reaction is monitored by TLC or HPLC, with yields of 80–85% reported after column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1). The hydrochloride salt is obtained by treating the free base with HCl gas in ethyl acetate.

Advantages Over Acyl Chloride Method

- Eliminates toxic byproducts (e.g., SO₂, HCl).

- Compatible with aqueous conditions.

- Higher functional group tolerance.

Alternative Synthetic Approaches

Mixed Carbonate Anhydride Method

3-Methylfuran-2-carboxylic acid is activated with ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM). Subsequent reaction with 1,3-propanediamine in THF yields the carboxamide, though this method is less efficient (60–65% yield) due to competing urea formation.

Solid-Phase Synthesis

A resin-bound variant of 1,3-propanediamine has been explored for automated synthesis, though scalability remains a challenge. After cleavage from the resin, the product is isolated as the hydrochloride salt with 50–55% overall yield.

Optimization and Reaction Conditions

Solvent Selection

Ethyl acetate and dichloromethane are preferred for acyl chloride-based reactions due to their low nucleophilicity and ability to dissolve both reactants. For CDI-mediated coupling, THF enhances imidazolide stability while permitting aqueous workups.

Stoichiometric Considerations

A slight excess of 1,3-propanediamine (1.2–1.5 eq) ensures complete consumption of the acyl chloride or imidazolide, minimizing unreacted starting material. Higher equivalents lead to di-substitution on the amine.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) require ice baths to prevent thermal degradation of the furan ring. CDI couplings proceed efficiently at ambient temperatures.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.35 (d, J = 1.6 Hz, 1H, furan H-5), 6.45 (d, J = 1.6 Hz, 1H, furan H-4), 3.45 (t, J = 6.8 Hz, 2H, NH₂CH₂), 2.95 (t, J = 7.2 Hz, 2H, CONHCH₂), 2.25 (s, 3H, CH₃), 1.85 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).

- IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity and Stability

The hydrochloride salt exhibits 95% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and is stable for >12 months when stored desiccated at 2–8°C.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(3-aminopropyl)-3-methylfuran-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-aminopropyl)-3-methylfuran-2-carboxamide serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic pathways.

Biology

The compound is being investigated for its bioactive properties , particularly its antimicrobial effects. Preliminary studies suggest that it exhibits significant activity against various pathogens, indicating potential applications in antimicrobial therapies .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development . It may target specific enzymes or receptors, with studies indicating interactions with nicotinic acetylcholine receptors that could lead to neuroactive properties. Furthermore, derivatives of this compound have shown promising anticancer activity , with IC50 values against cancer cell lines suggesting effective inhibition of cell proliferation.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to pharmaceuticals as a precursor for developing new drugs targeting bacterial infections or inflammatory diseases .

Anticancer Activity

Research highlights the anticancer potential of this compound derivatives. For instance, related furan compounds have demonstrated significant activity against cancer cell lines such as HeLa and HepG2. A study reported an IC50 value of 62.37 µg/mL against HeLa cells, indicating the compound's effectiveness in inhibiting cancer cell growth.

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Tryptamine | 275.26 | HeLa |

| Compound 1 | 64 | HeLa |

| Compound 8c | 62.37 | HeLa |

| Compound 9c | Not Tested | Not Tested |

Antibacterial Properties

Another area of interest is the compound's antibacterial properties. Studies indicate that derivatives exhibit potent effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance these antimicrobial activities .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of furan derivatives, certain compounds demonstrated inhibition zones (IZ) against Staphylococcus aureus measuring up to 23 mm, showcasing their potential for therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds with various biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs in Polymer Resins for Metal Sorption

highlights N-(3-aminopropyl)-2-pipecoline, N-(3-aminopropyl)-2-pyrrolidinone, and trans-1,4-diaminocyclohexane as functional groups in polymer resins for Ag(I) recovery. Key differences include:

Key Observations :

- The trans-1,4-diaminocyclohexane group outperforms aminopropyl-linked analogs in both sorption capacity and selectivity due to its rigid cyclohexane backbone and dual amine groups, enhancing metal coordination .

- N-(3-Aminopropyl)-3-methylfuran-2-carboxamide lacks the cyclic amine or bulky substituents seen in these analogs, likely resulting in lower metal-binding efficiency. Its furan ring may offer π-electron interactions, but the absence of direct experimental data limits definitive conclusions.

Key Observations :

- The aminopropyl chain in the target compound may confer basicity and solubility, but the absence of electron-withdrawing groups (e.g., Cl, F) likely reduces its stability or reactivity compared to halogenated analogs .

Functional Analogs in Surface Chemistry

discusses 3-aminopropyltriethoxysilane (APTS) and derivatives used in silica functionalization. These compounds share the aminopropyl motif with the target molecule but differ in silane termini:

Key Observations :

- APTS derivatives prioritize silane-terminated groups for covalent silica bonding, unlike the carboxamide terminus in the target compound.

- The furan ring in the target molecule could introduce aromatic interactions, but its lack of silane groups limits applicability in silica-based materials without further modification .

Biological Activity

N-(3-aminopropyl)-3-methylfuran-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-methylfuran-2-carboxylic acid with 3-aminopropyl amine. The resulting compound features a furan ring, which is known for its diverse biological properties. The molecular structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of furan compounds exhibit significant anticancer properties. In a study focusing on furan derivatives, it was found that certain compounds had IC50 values against various cancer cell lines, including HeLa and HepG2. For instance, a related compound showed an IC50 of 62.37 µg/mL against HeLa cells, suggesting that modifications to the furan structure can enhance anticancer activity .

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Tryptamine | 275.26 | HeLa |

| Compound 1 | 64 | HeLa |

| Compound 8c | 62.37 | HeLa |

| Compound 9c | Not Tested | Not Tested |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In studies involving various bacterial strains, certain derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Furan Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 500 | Staphylococcus aureus |

| Compound 8c | 250 | Escherichia coli |

| Compound 9c | Not Tested | Not Tested |

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation in cancer cells. The furan moiety is known to interact with various biomolecules, potentially leading to cytotoxic effects in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

A study published in the Oriental Journal of Chemistry reported on the anticancer efficacy of several furan derivatives, including those similar to this compound. The study demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of furan derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could be further explored for applications in antimicrobial therapies .

Q & A

Q. What synthetic methodologies are recommended for N-(3-aminopropyl)-3-methylfuran-2-carboxamide, and how are yields optimized?

Synthesis typically involves microwave-assisted modification of copolymers (e.g., VBC/DVB) with functional amines, where reaction parameters such as temperature, solvent choice, and microwave power are critical for optimizing yields. For example, microwave modification of VBC/DVB with trans-1,4-diaminocyclohexane achieved 88.3% modification yield, while elemental analysis (e.g., chlorine content at 5.30 mmol/g) validated monomer incorporation efficiency . Purification methods like column chromatography and characterization via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) are essential for confirming structural integrity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Post-synthesis characterization includes:

- Elemental analysis to verify nitrogen and chlorine content, confirming functional group incorporation .

- Spectroscopic techniques (e.g., H/C NMR) to resolve structural features like the furan ring and aminopropyl chain .

- Chromatographic methods (HPLC) to assess purity, with thresholds ≥95% for biological studies .

Q. What biological targets or pathways are associated with this compound?

The compound’s furan-carboxamide backbone and aminopropyl side chain suggest interactions with enzymes or receptors involved in cell signaling, inflammation, or apoptosis. For instance, structurally similar furan-carboxamides exhibit activity against kinases or G-protein-coupled receptors (GPCRs), validated via in vitro assays like enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal: Neutralize amide-containing waste with acidic solutions before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sorption capacities or kinetic data for this compound?

Discrepancies in sorption data (e.g., Ag(I) capacities ranging from 105.4 to 130.7 mg/g) may arise from differences in resin crosslinking or solvent polarity . To address this:

- Replicate studies using standardized resins (e.g., 2 wt.% DVB crosslinking) and controlled pH conditions.

- Compare kinetic models (e.g., pseudo-first-order vs. pseudo-second-order) to identify rate-limiting steps .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular docking: Use InChI-derived 3D structures (e.g., InChIKey: LUCOUUZRXLQQLI-UHFFFAOYSA-N) to model binding poses in protein active sites .

- Quantitative structure-activity relationship (QSAR): Correlate substituent effects (e.g., methyl groups on the furan ring) with bioactivity using regression models .

Q. How does structural modification of the aminopropyl chain influence selectivity in metal ion recovery applications?

Replacing the aminopropyl group with bulkier amines (e.g., trans-1,4-diaminocyclohexane) enhances Ag(I) selectivity over Cu(II) or Pb(II) due to steric and electronic effects. Competitive sorption experiments in mixed-metal solutions (e.g., synthetic chloride leachates) can quantify selectivity coefficients .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

- Hydrolysis studies: Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via liquid chromatography-mass spectrometry (LC-MS) .

- Serum stability assays: Assess half-life in fetal bovine serum (FBS) to predict in vivo metabolic liability .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Scaffold diversification: Introduce substituents (e.g., halogens, methoxy groups) on the furan or phenyl rings to modulate electronic properties .

- Bioisosteric replacement: Replace the carboxamide with sulfonamide or urea groups to evaluate potency shifts .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT): Use real-time FTIR or Raman spectroscopy to monitor reaction progress .

- Design of experiments (DoE): Apply factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.